
KSK213
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSK213 is a potent inhibitor of Chlamydia trachomatis Infectivity (EC50 = 60 nM). This compound potently inhibited multiple serovars of C. trachomatis while not affecting the growth of key species from the commensal flora or host cell viability at 25 μM.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Chlamydial Infections
KSK213 has demonstrated significant efficacy in reducing the infectivity of various C. trachomatis serovars. In controlled studies, it was found that treatment with this compound led to a marked reduction in early gene expression during reinfection processes, indicating its potential as a therapeutic agent for chlamydial infections .
Data Table: Efficacy Summary
Serovar | EC50 (nM) | Effect of this compound | Notes |
---|---|---|---|
C. trachomatis L2 | 46 | Significant reduction | Reduced early gene expression upon reinfection |
C. trachomatis A | Similar to L2 | Significant reduction | Comparable sensitivity to L2 |
C. muridarum | >500 | No effect | Resistant to this compound |
C. caviae | >500 | No effect | Resistant to this compound |
Resistance Mechanisms
The study of resistance mechanisms reveals that mutations in genes associated with RNA helicase and RNase III can confer resistance to this compound. These mutations involve specific amino acid substitutions that may alter the compound's efficacy by modifying its interaction with the transcriptional machinery .
Case Studies
-
In Vitro Studies
- In experiments using HeLa cells infected with C. trachomatis, treatment with this compound did not significantly alter the number of bacterial inclusions or their immunostaining intensity at lower concentrations (2.5 μM and 5 μM). However, at higher concentrations (10 μM), a reduction was noted, suggesting that while this compound does not inhibit bacterial replication directly, it affects the differentiation process crucial for infection spread .
- Animal Models
Future Perspectives
The development of this compound highlights its promise as a novel antibacterial strategy against C. trachomatis. Its ability to selectively inhibit pathogenic bacteria without affecting human cell viability presents an opportunity for creating targeted treatments for chlamydial infections. Furthermore, ongoing research into structural modifications could enhance its potency and bioavailability .
Eigenschaften
CAS-Nummer |
1876429-73-0 |
---|---|
Molekularformel |
C28H25N3O2S |
Molekulargewicht |
467.587 |
IUPAC-Name |
6-amino-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H25N3O2S/c29-25-22(15-19-9-6-8-17-7-4-5-12-21(17)19)24(18-13-14-18)28-31(27(25)33)23(16-34-28)26(32)30-20-10-2-1-3-11-20/h1-12,18,23H,13-16,29H2,(H,30,32) |
InChI-Schlüssel |
MCGQUSRJFYNODH-UHFFFAOYSA-N |
SMILES |
NC(C(N(C(C(NC1=CC=CC=C1)=O)CS2)C2=C3C4CC4)=O)=C3CC5=CC=CC6=C5C=CC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KSK213; KSK-213; KSK 213. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.